(E)-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one
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Description
(E)-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H18N2O3S2 and its molecular weight is 398.5. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antiangiogenic Effects
This compound, along with its derivatives, has been investigated for its anticancer and antiangiogenic effects. A study highlighted the synthesis of novel thioxothiazolidin-4-one derivatives showing significant reduction in tumor volume and cell number in mouse models. These compounds also demonstrated strong antiangiogenic effects, suppressing tumor-induced endothelial proliferation, suggesting potential for anticancer therapy by inhibiting tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).
Synthesis and Antimicrobial Study
Research has also focused on synthesizing derivatives of this compound with fluoroquinolone-based 4-thiazolidinones, evaluating their antifungal and antibacterial activities. The study synthesized compounds showing significant antimicrobial properties, indicating the potential for developing new antimicrobial agents (Patel & Patel, 2010).
Antimicrobial and Anticancer Evaluation
Another study synthesized a series of derivatives combined with quinazolinone, evaluating their antimicrobial and anticancer potentials. These compounds were tested against various bacterial and fungal strains, as well as human colon cancer cell lines, showing significant activity. This suggests a promising route for designing new antimicrobial and anticancer agents (Deep et al., 2013).
Antihyperglycemic Evaluation
The compound's derivatives have been explored for antihyperglycemic effects. One study synthesized new hybrids combining 4-thiazolidinone and quinazolinone motifs, testing them against diabetic rats. Some derivatives demonstrated significant antidiabetic activity, offering insights for future antidiabetic drug development (Jangam & Wankhede, 2019).
Molecular Docking and Biological Evaluation
A synthetic approach combined with molecular docking studies on hybrids of 4-thiazolidinone and 4(3H)-quinazolinone as anticancer agents showed some derivatives with notable cytotoxic activity against cancer cell lines. This study emphasizes the importance of structure-activity relationships in designing effective anticancer drugs (Thakral et al., 2017).
Properties
IUPAC Name |
(5E)-3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-18(21-10-3-6-14-5-1-2-8-16(14)21)9-11-22-19(24)17(27-20(22)26)13-15-7-4-12-25-15/h1-2,4-5,7-8,12-13H,3,6,9-11H2/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWRHZXYGADLCH-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCN3C(=O)C(=CC4=CC=CO4)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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